2-Hydrazinyl-6-methoxypyrazine is a light yellow to yellow powder or crystal. It has a molecular weight of 140.14 and a CAS Number of 210993-11-6 .
The European Food Safety Authority (EFSA) has conducted an assessment of pyrazine derivatives, including 2-Hydrazinyl-6-methoxypyrazine, for their safety and efficacy when used as flavorings in animal feed . The assessment includes a detailed characterization of the additives, their stability, conditions of use, and safety for the target species, consumer, user, and the environment .
2-Hydrazinyl-6-methoxypyrazine could potentially be used in the synthesis of novel compounds. For instance, a series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide were designed and synthesized for evaluation of anticonvulsant activity and neurotoxicity . Similarly, a series of novel pyrazolo[3,4-b]-quinoline with N-alkyl derivatives were synthesized by treating 2-chloroquinoline derivative with phenylhydrazine .
2-Hydrazinyl-6-methoxypyrazine might also have applications in the wine industry. A study on N-heterocycles, including 2-Hydrazinyl-6-methoxypyrazine, has been conducted to assess their impact on the flavor profile of wines .
2-Hydrazinyl-6-methoxypyrazine is an organic compound characterized by the presence of a hydrazine group and a methoxy substituent on a pyrazine ring. Its molecular formula is , with a molecular weight of approximately 140.14 g/mol. The compound features a unique structure that combines both hydrazine and methoxy functionalities, making it of interest in various chemical and biological applications.
The chemical reactivity of 2-Hydrazinyl-6-methoxypyrazine is primarily influenced by the hydrazine moiety, which can participate in various reactions such as:
These reactions are essential for synthesizing derivatives that may exhibit enhanced properties or different biological activities.
2-Hydrazinyl-6-methoxypyrazine exhibits notable biological activities, particularly in the realm of medicinal chemistry. Compounds containing hydrazine groups have been investigated for their potential as:
The synthesis of 2-Hydrazinyl-6-methoxypyrazine typically involves several steps:
The unique properties of 2-Hydrazinyl-6-methoxypyrazine make it suitable for various applications:
Interaction studies have shown that 2-Hydrazinyl-6-methoxypyrazine can interact with various biomolecules:
These interactions are crucial for understanding the compound's mechanism of action and potential side effects.
Several compounds share structural similarities with 2-Hydrazinyl-6-methoxypyrazine. Here are some notable examples:
Compound Name | Similarity | Key Features |
---|---|---|
2-Hydrazinyl-3-methoxypyrazine | 0.85 | Different position of the hydrazinyl group |
5-Bromo-3-methoxypyrazin-2-amine | 0.73 | Contains bromine substituent |
3-Methoxy-5-methylpyrazin-2-amine | 0.73 | Methyl group instead of hydrazinyl |
2-Amino-5-bromo-3-ethoxypyrazine | 0.71 | Ethoxy group present |
What sets 2-Hydrazinyl-6-methoxypyrazine apart from these compounds is its specific combination of both hydrazinyl and methoxy groups on the pyrazine ring, which enhances its biological activity and potential applications in medicinal chemistry and materials science. This unique structure allows for diverse reactivity and interaction profiles compared to its analogs.